molecular formula C14H11BrN2OS2 B2946987 (E)-5-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 865543-99-3

(E)-5-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2946987
CAS No.: 865543-99-3
M. Wt: 367.28
InChI Key: YLXASSUNHZJUEO-JQIJEIRASA-N
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Description

(E)-5-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H11BrN2OS2 and its molecular weight is 367.28. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as 5-bromo-N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall, leading to the death of the bacteria .

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, the compound prevents the formation of arabinogalactan, disrupting the integrity of the bacterial cell wall and leading to cell death .

Pharmacokinetics

They are metabolized by the liver and excreted through the kidneys .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the synthesis of a key component of the bacterial cell wall, the compound causes bacterial cell death, effectively combating the infection .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, pH levels can affect the compound’s solubility and stability, potentially impacting its bioavailability and efficacy . Additionally, the presence of other substances, such as proteins or lipids, can influence the compound’s absorption and distribution

Properties

IUPAC Name

5-bromo-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2OS2/c1-8-4-3-5-9-12(8)17(2)14(20-9)16-13(18)10-6-7-11(15)19-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXASSUNHZJUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(S3)Br)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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